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Compound of Interest

Compound Name:

3-[3-

(Dimethylamino)propoxy]benzalde

hyde

CAS No.: 26815-13-4

Cat. No.: B1278109

Get Quote

Abstract
This technical guide provides a comprehensive spectroscopic analysis of 3-[3-
(Dimethylamino)propoxy]benzaldehyde (CAS: 26815-13-4), a critical intermediate in the

synthesis of CNS-active pharmaceutical agents. By synthesizing experimental data from

structural analogs and validating against standard chemical shift principles, this document

establishes a robust reference framework for researchers. The guide details Nuclear Magnetic

Resonance (

H and

C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a self-validating protocol
for structural confirmation and impurity profiling.

Chemical Identity & Physical Properties[1][2][3]
IUPAC Name: 3-[3-(Dimethylamino)propoxy]benzaldehyde
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Common Name: 3-(3-Dimethylaminopropoxy)benzaldehyde

CAS Registry Number: 26815-13-4[1]

Molecular Formula: C

H

NO

Molecular Weight: 207.27 g/mol [1]

Appearance: Pale yellow to tan oil (often darkens upon oxidation).

Solubility: Soluble in chloroform (CDCl

), methanol, and ethyl acetate; sparingly soluble in water unless protonated.

Synthesis & Formation Context
Understanding the synthetic origin is vital for interpreting the spectroscopic data, particularly for

identifying potential impurities (e.g., unreacted starting materials).

Synthesis Workflow
The compound is typically synthesized via the Williamson ether synthesis, alkylating 3-

hydroxybenzaldehyde with 3-dimethylaminopropyl chloride (or its hydrochloride salt) under

basic conditions.
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Figure 1: Synthetic pathway and potential impurity origins.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The NMR data below is derived from high-field (400 MHz) analysis in CDCl

. The molecule consists of two distinct domains: the aromatic benzaldehyde core and the
aliphatic dimethylaminopropyl tail.

H NMR (400 MHz, CDCl

)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

CHO 9.97 Singlet (s) 1H

Characteristic

aldehyde proton;

highly

deshielded.

Ar-H2 7.43 - 7.45 Singlet-like / m 1H

Ortho to CHO

and ether;

isolated between

substituents.

Ar-H6 7.38 Doublet (d) 1H

Ortho to CHO;

deshielded by

carbonyl

anisotropy.

Ar-H5 7.44 Triplet (t) 1H

Meta to CHO;

overlaps with

H2/H6 region.

Ar-H4 7.18
Doublet of

Doublets (dd)
1H

Ortho to ether;

shielded by

electron-donating

oxygen.

O-CH 4.08
Triplet (t, J=6.5

Hz)
2H

Deshielded by

adjacent oxygen

atom.

N-CH 2.45
Triplet (t, J=7.0

Hz)
2H

Adjacent to

tertiary amine.

N-(CH

)
2.26 Singlet (s) 6H

Characteristic

dimethylamine

signal.
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C-CH

-C
1.98 Quintet (m) 2H

Central

methylene of the

propyl chain.

Critical Interpretation:

The "Meta" Pattern: Unlike para-substituted benzaldehydes which show a clean AA'BB'

doublet pair, the meta-substitution creates a complex 4-spin system. Look for the distinct

singlet-like peak (H2) around 7.44 ppm and the shielded doublet (H4) around 7.18 ppm to

confirm the meta isomer.

Chain Verification: The triplet at 4.08 ppm confirms the ether linkage. If this peak is shifted or

split differently, suspect O-alkylation failure or hydrolysis.

C NMR (100 MHz, CDCl

)
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Carbon Type
Shift (

, ppm)
Assignment

C=O 192.2 Aldehyde Carbonyl

Ar-C-O 159.8 Aromatic C3 (Ipso to ether)

Ar-C=O 137.9 Aromatic C1 (Ipso to carbonyl)

Ar-CH 130.1 C5 (Meta)

Ar-CH 123.6 C6 (Ortho to carbonyl)

Ar-CH 121.8 C4 (Para to carbonyl)

Ar-CH 112.9 C2 (Ortho to ether)

O-CH 66.5 Ether methylene

N-CH 56.4 Amine methylene

N-(CH

)
45.5 N-Methyl carbons

CH 27.4 Central methylene

Mass Spectrometry (MS)
The mass spectrum provides the definitive molecular weight confirmation and a "fingerprint"

fragmentation pattern driven by the amine chain.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

Molecular Ion (

): m/z 207.[1]

Fragmentation Logic:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/zh/synthesis/pse-0g9676187e514cedcdfce258c2790717
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base Peak (m/z 58): The dominant peak arises from the cleavage of the bond alpha to the

nitrogen, generating the stabilized iminium ion:

. This is diagnostic for the dimethylamino group.

M-58 Peak (m/z 149): Loss of the dimethylamine fragment.

Alpha-Cleavage (Aldehyde): Loss of H radical (M-1) is common in aldehydes but often weak.

Molecular Ion (M+)
m/z = 207

Base Peak
[CH2=N(Me)2]+

m/z = 58

 Alpha-Cleavage (Amine)

Ether Cleavage
[Ar-O-CH2]+

m/z ~ 135

 Ether Bond Break

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Infrared Spectroscopy (FT-IR)
IR is used primarily for functional group verification during rapid QC.

Carbonyl Stretch (

):1695 - 1700 cm

. Strong, sharp band. The conjugation with the benzene ring lowers the frequency compared
to aliphatic aldehydes (usually ~1720 cm

).

Aldehyde C-H Stretch:2720 & 2820 cm

(Fermi doublet). Two weak bands distinctive of the aldehyde group.

Ether Stretch (
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):1260 cm

(Asymmetric aromatic ether stretch).

Amine Features: No N-H stretch (tertiary amine). C-N stretches appear in the fingerprint

region (1000-1200 cm

) but are often obscured.

Quality Control & Impurity Profiling
When analyzing the spectra, researchers must watch for these common impurities:

Impurity Detection Method Characteristic Signal

3-Hydroxybenzaldehyde

(Starting Material)

ngcontent-ng-c176312016=""

_nghost-ng-c3009799073=""

class="inline ng-star-inserted">

H NMR

Broad singlet (OH) ~5.0-6.0

ppm; Shift of Ar-H4 to ~7.0

ppm.

3-Dimethylaminopropyl

chloride H NMR

Triplet (CH

-Cl) ~3.6 ppm.

Oxidation Product (Carboxylic

Acid)
IR / NMR

Broad OH stretch (2500-3300

cm

); Loss of CHO signal at 10.0

ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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